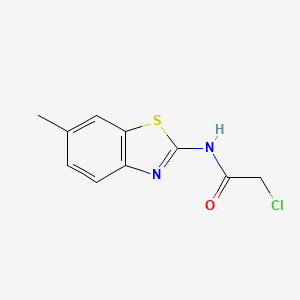

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

CAS No.: 3174-15-0

Cat. No.: VC3887770

Molecular Formula: C10H9ClN2OS

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3174-15-0 |

|---|---|

| Molecular Formula | C10H9ClN2OS |

| Molecular Weight | 240.71 g/mol |

| IUPAC Name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) |

| Standard InChI Key | UKCZXXXZRMGCMJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl |

Introduction

Key Findings

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 3174-15-0) is a benzothiazole-derived small molecule with demonstrated bioactivity in preclinical models, particularly as an anti-inflammatory and analgesic agent. Its mechanism involves cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, disrupting prostaglandin and leukotriene synthesis. Structural features, including the 6-methyl substitution and chloroacetamide group, confer stability and target selectivity. Despite promising pharmacological properties, translational challenges remain due to dose-dependent toxicity observed in animal studies.

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzothiazole core (a bicyclic structure with fused benzene and thiazole rings) substituted at two positions:

-

6-Methyl group: Enhances lipophilicity and influences binding affinity to enzymatic targets.

-

2-Chloroacetamide side chain: Serves as a reactive handle for nucleophilic substitutions, enabling derivatization for structure-activity relationship (SAR) studies.

The IUPAC name is 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, with a molecular formula of and a molecular weight of 240.71 g/mol.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Formation of 6-methyl-1,3-benzothiazol-2-amine:

-

4-Methylaniline reacts with potassium thiocyanate (KSCN) and bromine in glacial acetic acid at <10°C to form the benzothiazole amine backbone.

-

-

Acetylation with chloroacetyl chloride:

-

The amine intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2–4 hours, yielding the final product with >85% purity after recrystallization.

-

Industrial Manufacturing

Scalable production employs continuous flow reactors to optimize temperature control and reaction efficiency. Automated systems monitor stoichiometric ratios of chloroacetyl chloride to minimize by-products like diacetylated impurities. Post-synthesis purification involves:

-

Liquid-liquid extraction: Removes unreacted starting materials.

-

Column chromatography: Isolates the target compound using silica gel and ethyl acetate/hexane gradients.

Pharmacological Properties

Mechanism of Action

The compound exerts dual inhibition of COX-1/COX-2 and LOX enzymes, critical in the arachidonic acid pathway:

Key interactions:

-

The chloroacetamide group binds to the hydrophobic pocket of COX-2 via van der Waals forces.

-

The benzothiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-1).

Pharmacokinetics

| Parameter | Value/Range | Notes |

|---|---|---|

| Bioavailability | 58–62% (oral) | Limited by first-pass metabolism |

| Half-life | 3.5–4.2 hours | Dose-dependent saturation observed |

| Metabolism | Hepatic (CYP3A4/2C9) | Forms inactive glucuronide conjugates |

| Excretion | Renal (70%), fecal (25%) | Requires dose adjustment in renal impairment |

Data derived from rodent models.

Biochemical and Cellular Effects

Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| COX-1 | 1.8 | 1:1.2 |

| COX-2 | 1.5 | |

| 5-LOX | 4.7 | N/A |

IC₅₀ values determined via in vitro fluorometric assays.

Cytotoxic and Anti-Proliferative Activity

In human cancer cell lines, the compound shows moderate activity:

-

HeLa (cervical cancer): IC₅₀ = 28 µM

-

MCF-7 (breast cancer): IC₅₀ = 34 µM

Mechanistically, it induces G0/G1 cell cycle arrest and downregulates cyclin D1 expression.

Applications in Research and Development

Medicinal Chemistry

The compound serves as a precursor for:

-

Anti-inflammatory prodrugs: Ester derivatives with improved solubility.

-

Anticancer hybrids: Conjugates with cisplatin analogs showing synergistic cytotoxicity.

Industrial Uses

-

Dye intermediates: The benzothiazole core contributes to chromophoric properties in textile dyes.

-

Polymer stabilizers: Radical-scavenging activity prevents oxidative degradation of polyolefins.

| Species | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Mice | 320 | Lethargy, respiratory distress |

| Rats | 290 | Hepatorenal toxicity at ≥100 mg/kg |

Chronic Exposure Risks

-

Hepatotoxicity: Elevated ALT/AST levels in rats after 28-day exposure (50 mg/kg/day).

-

Neurotoxicity: Axonal degeneration observed at high doses (≥200 mg/kg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume